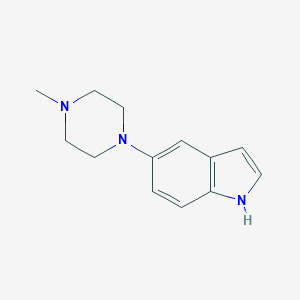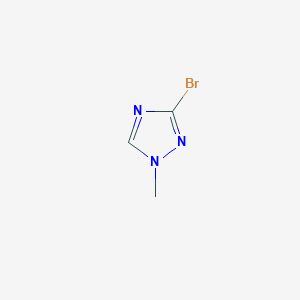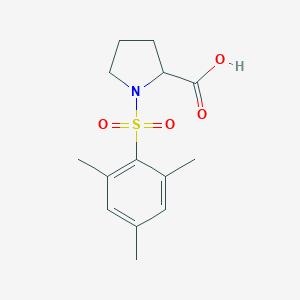
5-(4-Methylpiperazin-1-yl)-1H-indole
Overview
Description
The compound "5-(4-Methylpiperazin-1-yl)-1H-indole" is a derivative of the indole class, which is a significant scaffold in medicinal chemistry due to its presence in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including their role as serotonin receptor agonists and serotonin reuptake inhibitors, which are important targets in the treatment of depression and other psychiatric disorders .
Synthesis Analysis
The synthesis of indole derivatives often involves the modification of the indole ring and the piperazine moiety to enhance biological activity and selectivity. For instance, the introduction of electron-withdrawing groups at the 5-position on the indole ring can increase serotonin transporter affinity . Additionally, the synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a related compound, has been improved through a novel one-pot procedure, which could potentially be adapted for the synthesis of "this compound" .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their interaction with biological targets. The indole ring system and the piperazine moiety can be modified to optimize interactions with the serotonin transporter and receptors. For example, the cyano group at the 5-position of the indole ring has been found to be an effective substituent for increasing affinity . The structure-activity relationship studies suggest that specific substitutions on the arylpiperazine moiety can significantly influence the binding affinity to the 5-HT1A receptor and serotonin transporter .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions to create a diverse array of compounds with potential therapeutic effects. The Mannich reaction, for example, has been used to synthesize novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives, demonstrating the versatility of indole chemistry . These reactions are essential for the development of new compounds with improved pharmacological profiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, stability, and reactivity, are influenced by the substituents on the indole and piperazine rings. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the introduction of a cyano group can affect the lipophilicity and, consequently, the absorption and distribution of the compound within the body . Understanding these properties is crucial for the design of indole-based drugs with optimal therapeutic effects.
Scientific Research Applications
DNA Binding Studies
- DNA Minor Groove Binder: A derivative of 5-(4-Methylpiperazin-1-yl)-1H-indole, synthesized for binding studies, showed potential as a DNA ligand (Clark et al., 1998).
Receptor Ligand Research
- α₁-Adrenoceptor Ligands: Novel analogs of this compound were identified as high-affinity ligands for α₁-adrenoceptors, suggesting potential applications in neuroscience and pharmacology (Jørgensen et al., 2013).
- 5-HT6 Serotonin Receptor Agents: Triazine-piperazine derivatives, including variants of this compound, showed promise as 5-HT6R ligands with potential for treating cognitive impairment (Latacz et al., 2019).
Anticancer Applications
- Cytotoxic Activity Against Cancer Cells: Certain 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives demonstrated cytotoxicity against human cancer cell lines, indicating potential for cancer treatment (Koksal et al., 2012).
Neurotransmitter Receptor Studies
- 5-HT(1A) Receptor Agonists: Indolebutylamines, closely related to this compound, were identified as potent and selective agonists for the 5-HT(1A) receptor, relevant to mood disorders research (Heinrich et al., 2004).
Inflammatory and Allergic Disease Research
- 5-Lipoxygenase Inhibitors: Novel 2-amino-5-hydroxyindoles, structurally related to this compound, showed potential as inhibitors of 5-lipoxygenase, an enzyme important in inflammatory and allergic diseases (Landwehr et al., 2006).
Antidepressant Research
- 5-HT Reuptake Inhibitors and 5-HT(1B/1D) Antagonistic Activity: A study explored unsymmetrical ureas with both 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities, which could be beneficial for antidepressant development (Matzen et al., 2000).
Additional Applications
- Cholinesterase and Monoamine Oxidase Dual Inhibitor: A new indole derivative was identified as a dual inhibitor of cholinesterase and monoamine oxidase, with potential implications in neurodegenerative diseases (Bautista-Aguilera et al., 2014).
Safety and Hazards
properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)12-2-3-13-11(10-12)4-5-14-13/h2-5,10,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBUZBCDMSMRJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621516 | |
| Record name | 5-(4-Methylpiperazin-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
412049-06-0 | |
| Record name | 5-(4-Methylpiperazin-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)



![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)

